N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S/c1-31-18-5-3-2-4-16(18)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)17-6-7-19-20(14-17)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNRQXRJJFIJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide, identified by its CAS number 868982-57-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H28N4O8S
- Molecular Weight : 496.5 g/mol
- Structural Features : The compound features a sulfonyl group attached to an oxazolidine ring and a methoxyphenethyl group, which may contribute to its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often exhibit significant biological activities. These include:
- Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell proliferation. For instance, derivatives with the benzodioxole structure have been investigated for their ability to inhibit specific enzymes linked to cancer progression .
- Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes and other inflammatory mediators.
- Antimicrobial Effects : The presence of oxazolidine rings in related compounds has been associated with antimicrobial activity, suggesting that this compound may also possess such properties.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Molecular Docking Studies : To predict how the compound interacts with specific biological targets.
- In Vivo Efficacy Trials : To assess therapeutic potential in relevant disease models.
- Structure–Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Key Functional Groups and Structural Differences
Key Observations :
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data (Hypothetical/Theoretical)
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~235 g/mol | ~350 g/mol |
| LogP (Predicted) | 3.2 | 1.5 | 2.8 |
| Solubility (aq.) | Moderate (sulfonyl enhances polarity) | High (hydroxy group) | Low (thiazolidinone reduces polarity) |
| Key NMR Shifts | δ 7.5–8.0 (dihydrobenzodioxin), δ 3.5–4.5 (oxazolidinone) | δ 2.3 (CH3), δ 4.1 (OH) | δ 7.8–8.2 (conjugated double bond) |
Insights :
- The sulfonyl group in the target compound likely increases aqueous solubility compared to non-sulfonated analogs like ’s thiazolidinone derivative .
- NMR data (inspired by ) suggest that substituents on the oxazolidinone and dihydrobenzodioxin moieties cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding structural elucidation .
Comparison :
Rationale :
- The 2-methoxyphenethyl group may enhance blood-brain barrier penetration compared to simpler benzamides .
Q & A
Q. Table 1: Key Structural Motifs and Functional Roles
| Motif | Role in Bioactivity | Example Activity |
|---|---|---|
| Sulfonyl-oxazolidinone | Enzyme inhibition | Urease IC50: 0.8 µM |
| 2-Methoxyphenethyl | Lipophilicity modulation | LogP: 3.2 (calculated) |
| Oxalamide | Hydrogen-bond stabilization | Binding affinity ΔG: -9.2 kcal/mol |
Advanced Question: How can researchers design analogs to improve selectivity against off-target enzymes?
Answer:
- Structure-Activity Relationship (SAR) : Replace the sulfamoyl group with bulkier substituents (e.g., trifluoroethyl) to reduce off-target binding .
- Computational docking : Use molecular dynamics simulations to identify residues critical for selective inhibition (e.g., comparing urease vs. carbonic anhydrase binding pockets) .
- Orthogonal assays : Validate selectivity via kinase profiling panels or proteome-wide activity-based protein profiling (ABPP) .
Basic Question: What synthetic routes are recommended for producing this compound?
Answer:
- Step 1 : Synthesize the oxazolidinone-sulfonyl intermediate via nucleophilic substitution (2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride + oxazolidinone derivative) .
- Step 2 : Couple with 2-methoxyphenethylamine using EDCI/HOBt-mediated amide bond formation .
- Step 3 : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
Q. Key Reaction Conditions :
- Temperature: 0–25°C for sulfonylation .
- Solvent: Dichloromethane (DCM) for amide coupling .
Advanced Question: What mechanistic studies are needed to resolve contradictions in cytotoxicity data across cell lines?
Answer:
Contradictions (e.g., high activity in MCF-7 vs. low activity in HEK293) may arise due to:
- Differential expression of targets : Perform RNA-seq or proteomics to correlate target presence with activity .
- Metabolic stability : Assess compound stability in cell lysates via LC-MS/MS (e.g., CYP450-mediated degradation) .
- Apoptosis assays : Use Annexin V/PI staining to confirm mechanism (e.g., caspase-3 activation vs. necrosis) .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR : Confirm regiochemistry of the oxazolidinone ring (¹H and ¹³C) .
- HRMS : Validate molecular weight (calculated: 554.59 g/mol; observed: 554.58 ± 0.02) .
- HPLC-PDA : Assess purity and detect photodegradants (λ = 254 nm) .
Advanced Question: How can researchers address discrepancies in reported IC50 values for enzyme inhibition?
Answer:
Discrepancies may stem from:
- Assay conditions : Standardize buffer pH (e.g., urease assays at pH 6.8 vs. 7.4) .
- Enzyme source : Use recombinant vs. native enzymes (e.g., Helicobacter pylori urease vs. plant-derived) .
- Data normalization : Include positive controls (e.g., thiourea for urease inhibition) in triplicate .
Q. Table 2: Example IC50 Variability in Urease Inhibition
| Study | IC50 (µM) | Enzyme Source |
|---|---|---|
| PubChem | 0.8 | Recombinant H. pylori |
| Analog study | 2.1 | Jack bean |
Advanced Question: What in vivo models are appropriate for validating antitumor efficacy?
Answer:
- Xenograft models : Implant MCF-7 cells in nude mice; administer 10 mg/kg compound daily (oral gavage) .
- Pharmacokinetics : Measure plasma half-life (t½) and brain penetration (BBB permeability via LC-MS) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Basic Question: How can solubility limitations be mitigated in in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
